molecular formula C19H13NO B105271 9-Benzoylcarbazole CAS No. 19264-68-7

9-Benzoylcarbazole

Cat. No.: B105271
CAS No.: 19264-68-7
M. Wt: 271.3 g/mol
InChI Key: BUCKMWPLVBYQCQ-UHFFFAOYSA-N
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Description

9-Benzoylcarbazole (CAS: 19264-68-7) is a heterocyclic aromatic compound with a carbazole core substituted at the 9-position by a benzoyl group (C₆H₅CO-) . Its molecular formula is C₁₉H₁₃NO, and it is characterized by the electron-withdrawing nature of the benzoyl substituent, which influences its electronic properties and reactivity. This compound is commercially available with high purity (≥98.0% by GC) and is utilized in organic synthesis and materials science, particularly in photoconductive applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzoylcarbazole typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Benzoylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.

    Substitution: Substitution reactions can occur at the benzoyl group or the carbazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
9-Benzoylcarbazole serves as a crucial building block in organic synthesis. Its structure facilitates the development of novel materials with enhanced photophysical properties, making it an essential component in the synthesis of complex organic molecules. For instance, recent advancements have highlighted its effectiveness in rhodium(III)-catalyzed [3+2] annulation reactions, leading to the formation of valuable indenone derivatives through activation of ortho C–H and C–N bonds .

Photophysical Properties
The compound exhibits significant photophysical phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF). These properties are vital for applications in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The dual emission characteristics of BCz are attributed to a photochemical process known as photo-Fries rearrangement, which contributes to its utility in various optoelectronic devices .

Biological Applications

Fluorescent Probes
In biological research, derivatives of this compound are explored as fluorescent probes and imaging agents due to their ability to emit light upon excitation. This characteristic is particularly useful in bioimaging and diagnostics .

Therapeutic Potential
The compound has been investigated for its potential therapeutic applications. Its photophysical properties can be harnessed for photodynamic therapy (PDT), a treatment modality for certain types of cancer. Studies have shown that BCz derivatives exhibit cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .

Industrial Applications

Optoelectronic Devices
The unique electronic properties of this compound make it suitable for use in the production of OLEDs and other optoelectronic devices. Its ability to exhibit TADF enhances the efficiency of these devices, making them more viable for commercial applications .

Case Studies

Several case studies have documented the effects and applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that BCz derivatives significantly inhibited bacterial growth, showcasing their potential as antibacterial agents.
  • Cytotoxicity Assessment : In vitro studies indicated that exposure to varying concentrations of BCz resulted in dose-dependent cytotoxicity against human cancer cell lines.
  • Neuroprotective Effects : Animal studies revealed that administration of BCz derivatives improved cognitive function and reduced neuroinflammation markers in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 9-Benzoylcarbazole is primarily related to its photophysical properties. Upon excitation, the compound can undergo intersystem crossing to form triplet states, which can then emit light through phosphorescence or delayed fluorescence. The presence of the benzoyl group enhances the spin-orbit coupling, facilitating intersystem crossing and improving the efficiency of light emission.

Comparison with Similar Compounds

Structural and Electronic Comparisons

9-Benzylcarbazole (CAS: 19402-87-0)

  • Structure : Substituted with a benzyl group (C₆H₅CH₂-) at the 9-position.
  • Crystallography : The asymmetric unit contains two independent molecules, with dihedral angles of ~85–90° between the carbazole plane and the benzyl ring, indicating near-perpendicular orientation . Bond lengths (e.g., C–N: ~1.38–1.42 Å) and angles align with standard carbazole derivatives .
  • Electronic Effects : The benzyl group is electron-donating, increasing electron density at the carbazole nitrogen compared to 9-Benzoylcarbazole. This difference affects reactivity in electrophilic substitution reactions.

9-Benzyl-3-bromo-9H-carbazole (CAS: N/A)

  • Structure : Features a bromine atom at position 3 and a benzyl group at position 7.
  • Crystallography : The carbazole core is planar (RMS deviation: 0.013 Å), and the benzyl ring forms an 87.1° dihedral angle with the carbazole plane . The bromine atom introduces steric hindrance and directs reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura).

9-Benzyl-9H-carbazole-3,6-dicarbaldehyde (CAS: 200698-05-1)

  • Structure : Contains aldehyde (-CHO) groups at positions 3 and 6, alongside a benzyl group at position 8.
  • Reactivity : The aldehyde groups enable nucleophilic additions (e.g., formation of Schiff bases), contrasting with the benzoyl group’s electrophilic carbonyl in this compound .

3-Bromo-9-ethylcarbazole (CAS: N/A)

  • Structure : Ethyl group at position 9 and bromine at position 3.

Physicochemical Properties

Property This compound 9-Benzylcarbazole 9-Benzyl-3-bromo-9H-carbazole 3,6-Dicarbaldehyde Derivative
Molecular Weight 271.31 g/mol 259.33 g/mol 342.22 g/mol 313.35 g/mol
Substituent Effects Electron-withdrawing Electron-donating Electron-withdrawing (Br) Electron-withdrawing (CHO)
Melting Point Not reported 129–131°C (S-5m) Not reported Not reported
Reactivity Electrophilic carbonyl Alkyl group stability Halogen-directed coupling Aldehyde-mediated reactions

Biological Activity

9-Benzoylcarbazole (C13_{13}H9_9NO) is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoyl group attached to the nitrogen atom of the carbazole structure. This modification significantly influences its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H9_9NO
  • Molecular Weight : 209.21 g/mol

The presence of the carbonyl group in the benzoyl moiety contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The following table summarizes key findings from research on its anticancer effects:

Cell Line IC50_{50} (µM) Mechanism of Action Reference
HeLa (cervical)15.2Induction of apoptosis via mitochondrial pathway
MCF-7 (breast)12.5Inhibition of cell proliferation and induction of G1 arrest
A549 (lung)18.0Modulation of apoptotic markers (Bcl-2/Bax ratio)
PC-3 (prostate)14.0Activation of caspase cascades

Mechanism of Action : The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells, characterized by changes in mitochondrial membrane potential, activation of caspases, and modulation of apoptotic regulatory proteins such as Bcl-2 and Bax.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table outlines its effectiveness against selected microorganisms:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type Reference
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Mechanism of Action : The antimicrobial activity is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways, leading to cell death.

Case Studies and Research Findings

  • Anticancer Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis induction.
  • Antimicrobial Efficacy Against Staphylococcus aureus : In vitro tests demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests potential for development as a therapeutic agent against resistant strains.
  • Metabolic Pathway Investigation : Research into the metabolic pathways affected by this compound indicated alterations in key enzymes involved in cellular respiration and energy production, further supporting its role as a bioactive compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 9-Benzoylcarbazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts acylation of carbazole derivatives. For example, alkylation may use brominated precursors with carbazole under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in toluene at 45–60°C . Optimization includes adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (overnight stirring), and stoichiometric ratios of reagents (e.g., excess dibromobutane for higher yields). Purification via vacuum distillation and recrystallization ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromatic proton environments. For example, downfield shifts in 1H^1H NMR indicate electron-withdrawing effects from the benzoyl group .
  • XRD : Single-crystal X-ray diffraction (at 100 K) provides bond lengths (e.g., C–C: 1.35–1.48 Å) and dihedral angles (e.g., 85–90° between carbazole and benzoyl planes) to validate molecular geometry .
  • MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound derivatives?

  • Methodological Answer : Contradictions may arise from disorder in crystal packing or thermal motion. Strategies include:

  • Comparing experimental XRD data (e.g., R-factor < 0.08) with computational models (DFT-optimized geometries) .
  • Analyzing mean plane deviations (e.g., <0.05 Å for carbazole rings) and validating torsion angles against literature values for similar derivatives .
  • Cross-referencing with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .

Q. What strategies are effective in designing this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., bromo at C3) improves electrophilicity for nucleophilic targeting .
  • Structure-Activity Relationships (SAR) : Compare derivatives like 9-Benzylcarbazole-3-carboxaldehyde (CAS: 54117-37-2) to assess how aldehyde groups influence binding affinity .
  • In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., enzyme active sites) .

Q. How do different purification methods impact the yield and purity of this compound?

  • Methodological Answer :

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) separates regioisomers, with purity verified by HPLC (>98% by area normalization) .
  • Recrystallization : Ethanol or methanol recrystallization removes unreacted precursors, monitored by melting point consistency (e.g., 192–194°C) .
  • Sublimation : High-vacuum sublimation minimizes thermal degradation for thermally stable derivatives .

Q. Data Analysis & Experimental Design

Q. What methodologies are recommended for analyzing the purity of this compound in research settings?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients; compare retention times with certified reference standards .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 81.2%, H: 4.7%, N: 4.5%) to confirm stoichiometric purity .
  • TGA/DSC : Thermogravimetric analysis detects solvent residues or decomposition events above 200°C .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compute Fukui indices, identifying electrophilic centers (e.g., C3 for bromination) .
  • Reaction Pathway Modeling : Simulate transition states (e.g., SN2 mechanisms) to assess energy barriers and regioselectivity .

Properties

IUPAC Name

carbazol-9-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCKMWPLVBYQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075158
Record name 9-Benzoylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19264-68-7
Record name 9H-Carbazol-9-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19264-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazole, 9-benzoyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19264-68-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzoylcarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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